![molecular formula C12H20N4 B13174364 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic nonane system, which includes two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole is then subjected to further reactions to introduce the ethyl group at the 1-position.
The spirocyclic nonane structure is formed through a cyclization reaction, often involving the use of a suitable base and solvent under controlled temperature conditions. The final step involves the coupling of the pyrazole ring with the spirocyclic nonane system, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The spirocyclic structure and the presence of nitrogen atoms contribute to its binding affinity and specificity.
相似化合物的比较
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1-tert-Butyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Similar structure but with a tert-butyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Contains a methyl group, which affects its steric and electronic properties compared to the ethyl derivative.
The uniqueness of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3
属性
分子式 |
C12H20N4 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H20N4/c1-2-16-8-10(7-15-16)11-12(9-14-11)3-5-13-6-4-12/h7-8,11,13-14H,2-6,9H2,1H3 |
InChI 键 |
RQLBCZIOYZDJTJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2C3(CCNCC3)CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
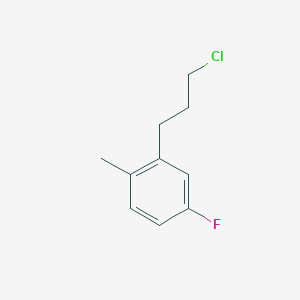

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)


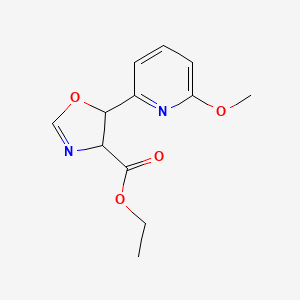
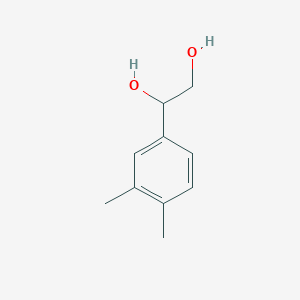
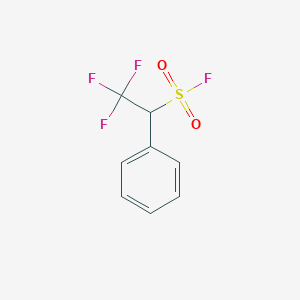
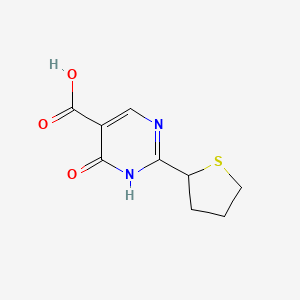

![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)


